molecular formula C66H83N7O10 B10832013 Diprovocim-X

Diprovocim-X

Numéro de catalogue: B10832013
Poids moléculaire: 1134.4 g/mol
Clé InChI: KEKGLXKWMYJTES-YKAPJTMCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Diprovocim-X involves a series of complex organic reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of steps involving the functionalization of specific molecular structures to achieve the desired agonist activity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. The compound is typically produced in research laboratories under controlled conditions to ensure high purity and efficacy .

Analyse Des Réactions Chimiques

Types of Reactions

Diprovocim-X undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Applications De Recherche Scientifique

Diprovocim-X has a wide range of scientific research applications, including:

Activité Biologique

Diprovocim-X is a novel synthetic compound belonging to the class of Toll-like receptor (TLR) agonists, specifically targeting TLR1 and TLR2. This article explores its biological activity, focusing on its mechanism of action, efficacy in immune response modulation, and potential applications in immunotherapy.

Overview of this compound

This compound has been characterized as a potent agonist for human TLR1/TLR2, exhibiting significantly enhanced activity compared to its predecessors. It was discovered through a screening process involving nearly 100,000 compounds designed to promote receptor dimerization, leading to its identification as an effective immune response activator .

This compound operates by inducing the dimerization of TLR2 with TLR1, which is crucial for initiating immune signaling pathways. The compound binds to the ectodomain of TLR2, facilitating the formation of heterodimers and enhancing downstream signaling cascades that lead to immune activation . The structural basis for this interaction has been elucidated through crystallographic studies, revealing extensive hydrophobic interactions and a hydrogen-bonding network that contribute to its high potency (EC50 = 140 pM in human cells) .

Efficacy and Potency

The biological activity of this compound has been quantitatively assessed through various assays. It demonstrates:

  • Human Cells : EC50 values around 140 pM, indicating exceptional potency compared to other known TLR agonists such as Pam3CSK4 (EC50 = 910 pM) .
  • Murine Cells : Improved efficacy with an EC50 of 750 pM in mouse macrophages, significantly higher than previous diprovocims like diprovocim-1 .

Comparative Biological Activity Table

CompoundEC50 (Human)EC50 (Murine)Efficacy (%)
This compound140 pM750 pM550% (vs. diprovocim-1)
Diprovocim-1110 pM1.3 nM100%
Pam3CSK4910 pMNot applicableNot applicable

Immunological Applications

This compound has shown promise as an adjuvant in vaccination strategies. In preclinical models, it was co-administered with non-immunogenic antigens, enhancing both innate and adaptive immune responses. For instance, it effectively stimulated CD4+ and CD8+ T-cell responses when used alongside specific antigens in murine models .

Cancer Immunotherapy

In studies involving murine melanoma models (B16-OVA), this compound demonstrated significant anti-tumor effects when combined with checkpoint inhibitors like anti-PD-L1. This combination not only inhibited tumor growth but also induced long-term immunological memory against tumor rechallenge .

Propriétés

Formule moléculaire

C66H83N7O10

Poids moléculaire

1134.4 g/mol

Nom IUPAC

12-[[(3S,4S)-1-[4-[(3S,4S)-3,4-bis[[(1S,2R)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-1-carbonyl]benzoyl]-4-[[(1S,2R)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-3-carbonyl]amino]dodecyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

InChI

InChI=1S/C66H83N7O10/c1-66(2,3)83-65(81)68-38-58(74)82-34-22-11-9-7-5-4-6-8-10-21-33-67-59(75)51-39-72(40-52(51)60(76)69-55-35-48(55)43-23-15-12-16-24-43)63(79)46-29-31-47(32-30-46)64(80)73-41-53(61(77)70-56-36-49(56)44-25-17-13-18-26-44)54(42-73)62(78)71-57-37-50(57)45-27-19-14-20-28-45/h12-20,23-32,48-57H,4-11,21-22,33-42H2,1-3H3,(H,67,75)(H,68,81)(H,69,76)(H,70,77)(H,71,78)/t48-,49-,50-,51-,52-,53-,54-,55+,56+,57+/m1/s1

Clé InChI

KEKGLXKWMYJTES-YKAPJTMCSA-N

SMILES isomérique

CC(C)(C)OC(=O)NCC(=O)OCCCCCCCCCCCCNC(=O)[C@@H]1CN(C[C@H]1C(=O)N[C@H]2C[C@@H]2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(=O)N5C[C@H]([C@@H](C5)C(=O)N[C@H]6C[C@@H]6C7=CC=CC=C7)C(=O)N[C@H]8C[C@@H]8C9=CC=CC=C9

SMILES canonique

CC(C)(C)OC(=O)NCC(=O)OCCCCCCCCCCCCNC(=O)C1CN(CC1C(=O)NC2CC2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(=O)N5CC(C(C5)C(=O)NC6CC6C7=CC=CC=C7)C(=O)NC8CC8C9=CC=CC=C9

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.